2H-Pyran-2-one
Overview
Description
Synthesis Analysis
The synthesis of 2H-Pyran-2-one derivatives involves various methodologies, including one-pot multicomponent reactions. For instance, an efficient one-pot synthesis of functionalized 2-amino-4H-pyrans was developed using meglumine as a catalyst, demonstrating the compound's versatility in constructing diverse molecular libraries (Guo et al., 2013). Additionally, a general one-pot synthesis approach starting from 1,3-dicarbonyl compounds has been described, showcasing the compound's accessibility through simple synthetic routes (Kepe et al., 1990).
Molecular Structure Analysis
2H-Pyran-2-ones serve as multifaceted building blocks due to their unique molecular structure, which allows for the formation of various heterocycles. Their structure exhibits three electrophilic centers with differing electrophilicities, facilitating diverse nucleophilic reactions to generate new chemical entities (Pratap & Ram, 2017).
Chemical Reactions and Properties
2H-Pyran-2-ones undergo a range of chemical reactions, making them valuable synthetic precursors. They act as excellent Michael acceptors and can participate in Vilsmeier-Haack reactions, leading to the synthesis of highly substituted compounds, such as pyridin-2(1H)-ones (Xiang et al., 2007). Their reactivity towards different nucleophiles based on carbon, nitrogen, oxygen, and sulfur demonstrates their significant role in the synthesis of biologically important heterocycles.
Scientific Research Applications
1. Synthesis of Diverse Heterocycles
2H-Pyran-2-ones are important in the synthesis of a wide range of heterocyclic compounds due to their presence in nature and their varied biological and photophysical properties. They act as Michael acceptors and are crucial synthetic precursors. This versatility enables the synthesis of biologically significant structures like pyridines, quinolines, coumarins, and more, under base-mediated conditions (Pratap & Ram, 2017).
2. Catalysis in Organic Synthesis
2H-Pyran-2-ones are utilized as catalysts in various organic synthesis processes. For example, they enable the formation of functionalized pyran-2-ones and pyrano[3,4-c]pyran-1,8-diones, showcasing their role in synthesizing aromatic and heterocyclic compounds (Singh et al., 2007).
3. Versatility in Organic Reactions
The reactivity of 2H-Pyran-2-ones in various organic reactions, such as Diels-Alder cycloadditions, demonstrates their versatility. They can act as either dienophiles or enophiles, leading to stereoselective syntheses and offering opportunities for the creation of unique chemical entities (Kvita & Fischer, 1992).
4. Functionalized Derivatives Synthesis
2H-Pyran-2-ones are foundational in the synthesis of highly functionalized benzene derivatives. Their role in polar Diels-Alder reaction mechanisms highlights their importance in developing new materials and chemicals (Štefane et al., 2010).
5. Natural Presence and Organic Synthesis Applications
2H-Pyran-2-ones, both naturally occurring and synthetic, play a significant role in organic synthesis. Their natural presence and chemical properties make them valuable in various synthetic applications, contributing to the development of new methodologies and compounds (Goel & Ram, 2009).
6. Biocatalysis in Synthesis of Heterocyclic Compounds
These compounds are utilized in biocatalytic methods to construct heterocyclic compounds, such as 2-amino-4H-pyrans, showcasing an ecofriendly approach to chemical synthesis with good yields and functional group tolerance (Yang et al., 2020).
7. Role in Seed Germination and Growth Stimulation
Some derivatives of 2H-Pyran-2-one, particularly those found in smoke, have been identified to promote seed germination and growth stimulation in a range of plant species, indicating their importance in agriculture and environmental sciences (Flematti et al., 2009).
8. Anti-Corrosion Properties
2H-Pyran-2-one derivatives have shown effectiveness as corrosion inhibitors for metals like steel, particularly in acidic environments. This application is significant in materials science and engineering (El Hattak et al., 2021).
Safety And Hazards
Future Directions
Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives have been summarized, providing a valuable resource for researchers dedicated to advancing green chemistry practices . Another study investigated the potential molecular targets of 2H-Pyran-2-one in the phytopathogenic oomycetes P. litchii .
properties
IUPAC Name |
pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSJGADGUYYRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198441 | |
Record name | 2H-Pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one | |
CAS RN |
504-31-4 | |
Record name | 2H-Pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-PYRAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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